2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride
Description
2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride is a synthetic acetamide derivative featuring a pyridin-4-ylmethyl substituent and an amino group, stabilized as a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological investigations.
Properties
Molecular Formula |
C8H13Cl2N3O |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-amino-N-(pyridin-4-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;;/h1-4H,5-6,9H2,(H,11,12);2*1H |
InChI Key |
DFTSZLWEKTYHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride typically involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Differences
- Target Compound: Contains a pyridin-4-ylmethyl group, an amino moiety, and exists as a dihydrochloride salt.
- 2-chloro-N-(4-methylpyridin-2-yl)acetamide (276): Substituted with a chloro group and 4-methylpyridin-2-yl ring, lacking an amino group .
- N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide: Features a multi-functional pyridine ring (amino, cyano, methylsulfanyl) and a chloroacetamide backbone .
- N-(4-chloropyridin-2-yl)acetamide (CAS 245056-66-0) : Simplest analog with a single chloro substituent on the pyridine ring .
Physical Properties
Research Implications and Challenges
- Salt vs. Neutral Forms : The dihydrochloride form of the target compound improves bioavailability but may complicate crystallization compared to neutral analogs .
- Substituent Effects: Chloro groups enhance lipophilicity (e.g., Compound 276), while amino groups improve hydrogen-bonding capacity, critical for target binding .
- Synthetic Optimization : Higher yields in Compound 276 (68%) vs. proprietary routes for CAS 245056-66-0 suggest room for improving the target compound’s synthesis .
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